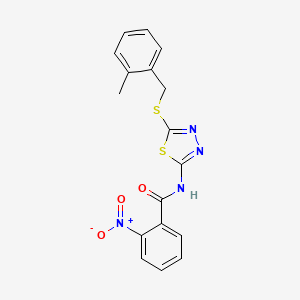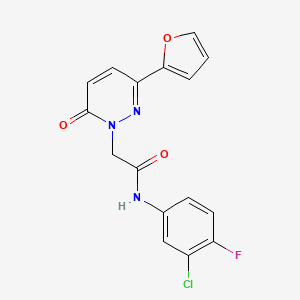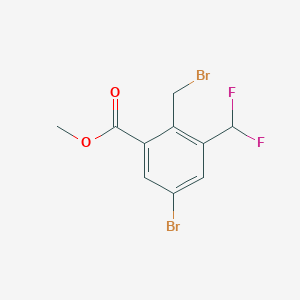
Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate is an organic compound with a complex structure that includes bromine, fluorine, and methyl ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.
科学的研究の応用
Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various types of chemical bonding and interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 5-bromo-2-methylbenzoate: Similar in structure but lacks the difluoromethyl group.
Methyl 2-bromo-5-fluorobenzoate: Contains a fluorine atom but differs in the position of the bromine and methyl groups.
Uniqueness
Methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate is unique due to the presence of both bromine and fluorine atoms in specific positions, which imparts distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C10H8Br2F2O2 |
|---|---|
分子量 |
357.97 g/mol |
IUPAC名 |
methyl 5-bromo-2-(bromomethyl)-3-(difluoromethyl)benzoate |
InChI |
InChI=1S/C10H8Br2F2O2/c1-16-10(15)7-3-5(12)2-6(9(13)14)8(7)4-11/h2-3,9H,4H2,1H3 |
InChIキー |
YKKCXMTYLJKXND-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1CBr)C(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



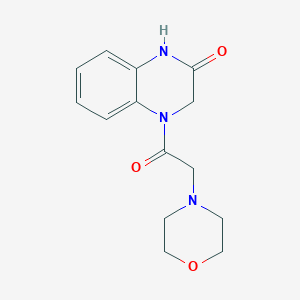

![[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde](/img/structure/B14867159.png)
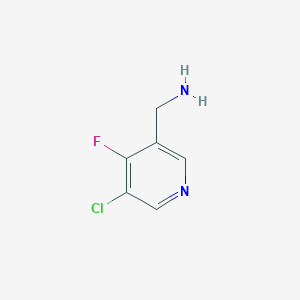

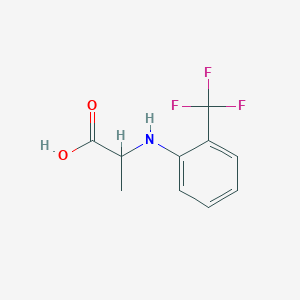
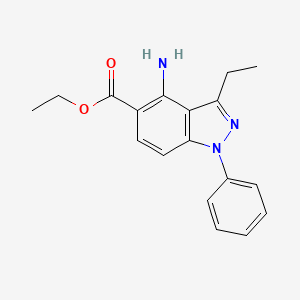
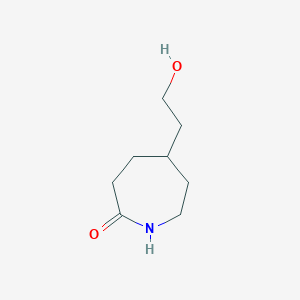
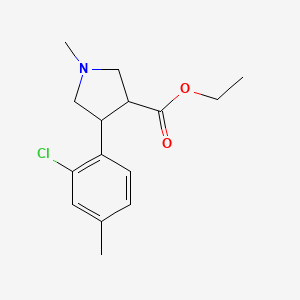

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole](/img/structure/B14867213.png)
